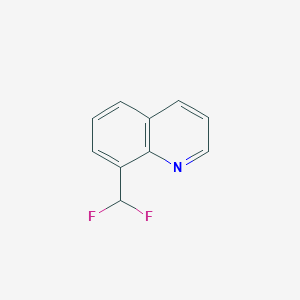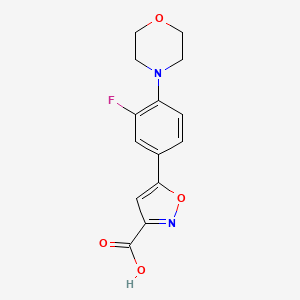
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a morpholine ring and a fluoro-substituted phenyl group, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
The synthesis of 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid typically involves a series of chemical reactions. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving isoxazole derivatives.
Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用機序
The mechanism of action of 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, modulating their activity. The presence of the fluoro and morpholine groups may enhance the compound’s affinity for certain biological targets, leading to more potent effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
特性
分子式 |
C14H13FN2O4 |
|---|---|
分子量 |
292.26 g/mol |
IUPAC名 |
5-(3-fluoro-4-morpholin-4-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c15-10-7-9(13-8-11(14(18)19)16-21-13)1-2-12(10)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,18,19) |
InChIキー |
UOWLUGXFZFHJAQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

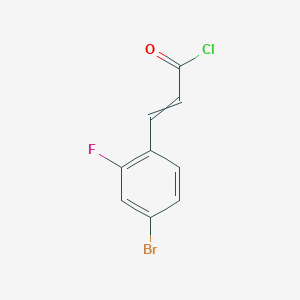
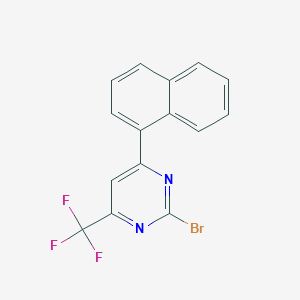
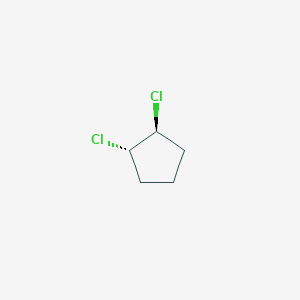
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
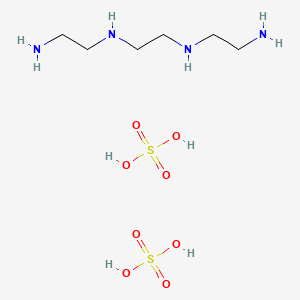
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
